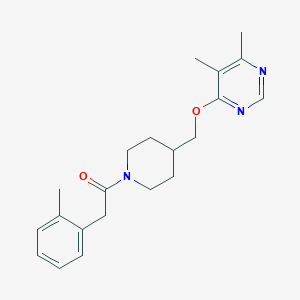

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one

描述

This compound is a heterocyclic organic molecule featuring a piperidine core linked to a 5,6-dimethylpyrimidin-4-yloxy methyl group and a 2-(o-tolyl)ethanone moiety. The pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) is substituted with methyl groups at positions 5 and 6, enhancing its lipophilicity and steric bulk.

属性

IUPAC Name |

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-15-6-4-5-7-19(15)12-20(25)24-10-8-18(9-11-24)13-26-21-16(2)17(3)22-14-23-21/h4-7,14,18H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFTWWWAQAKQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one is a synthetic compound with a complex structure that incorporates a piperidine ring and a dimethylpyrimidinyl group. Its potential biological activities are of significant interest in pharmaceutical research, particularly regarding its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.37 g/mol. The structure includes various functional groups that may contribute to its biological activity, such as the piperidine moiety and the pyrimidine derivative.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.37 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the dimethylpyrimidine group suggests potential interactions with biological pathways related to cellular signaling and metabolism.

Anticancer Activity

Research has indicated that compounds similar in structure to this compound exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown that they can induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio, leading to programmed cell death .

Antimicrobial Properties

The compound’s structural features suggest potential antimicrobial activity. Pyrimidine derivatives are often associated with antimicrobial effects against various pathogens. For example, studies have demonstrated that certain substituted pyrimidines can inhibit bacterial biofilm formation and show efficacy against resistant strains .

Neuroprotective Effects

Some derivatives similar to this compound have been explored for neuroprotective properties. They may act on neurotransmitter systems or neurotrophic factors, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of a structurally related compound on human cancer xenografts in nude mice. The results indicated significant tumor growth inhibition associated with increased apoptosis markers (e.g., TUNEL staining and caspase activation). This suggests that the target compound may share similar mechanisms of action .

Case Study 2: Antimicrobial Activity

Another study focused on a series of pyrimidine derivatives, including those with piperidine rings, demonstrating their ability to disrupt biofilm formation in Pseudomonas aeruginosa. The compounds exhibited significant reductions in biofilm density compared to controls, indicating their potential as novel antimicrobial agents .

相似化合物的比较

Key Observations:

Lipophilicity: The target compound’s logP is higher than analogs with polar groups (e.g., hydroxy or amino ), attributed to its o-tolyl and dimethylpyrimidine substituents.

Substituent Flexibility: Piperidine derivatives with alkyl or amino groups (e.g., ) show improved solubility, while rigid fused-ring systems (e.g., ) prioritize target selectivity over conformational adaptability.

Pharmacokinetic and Bioactivity Trends

- Metabolic Stability: The piperidine linker in the target compound may reduce susceptibility to oxidative metabolism compared to pyrrolidinone or acetylated analogs .

- Receptor Interaction : The o-tolyl group’s steric bulk could hinder binding in flat hydrophobic pockets compared to smaller substituents (e.g., methyl or ethyl ).

- Solubility: The absence of ionizable groups (e.g., amino in ) in the target compound may limit solubility, necessitating formulation optimization for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。